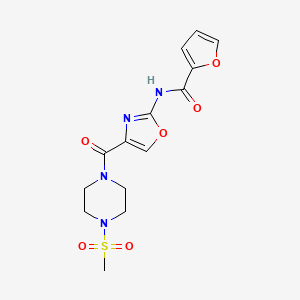

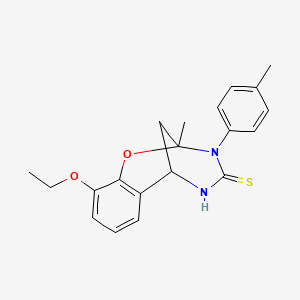

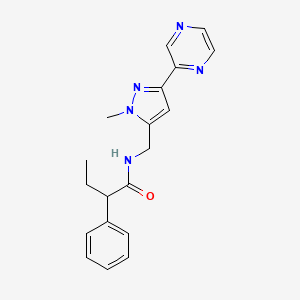

1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, also known as BEAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEAP belongs to the class of pyrrole derivatives, which have been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Applications De Recherche Scientifique

Marker for Condensed Organic Matter

While not directly related to 1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, the study by Chang et al. (2018) discusses the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests a reconsideration of commonly used BPCA markers, proposing that they may indicate condensed organic matter more generally rather than solely BC. This insight can be significant in environmental chemistry and organic geochemistry research, shedding light on the complexity of organic matter and its various constituents (Chang et al., 2018).

Organocatalytic Applications

L-proline, an amino acid with organocatalytic properties, showcases significant applications in organic chemistry. Although not directly mentioning this compound, the study by Thorat et al. (2022) underlines the versatility of such organic compounds as catalysts. L-proline acts as a bifunctional catalyst in asymmetric syntheses, including Aldol condensation, Mannich reaction, and Michael Addition, among others. It catalyzes the synthesis of various heterocyclic skeletons, pivotal in the pharmaceutical industry, illustrating the broader scope of organic catalysts in chemical synthesis (Thorat et al., 2022).

Synthesis of Heterocyclic Compounds

In a similar vein, the study by Pelkey et al. (2015) provides a systematic survey of de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. While it doesn't directly address this compound, the synthesis approaches detailed in the study, including one-component intramolecular cyclization and multicomponent intermolecular cyclization, highlight the broader chemical methodologies that may be applicable in studying and synthesizing compounds with similar heterocyclic structures. The study accentuates the importance of 3-pyrrolin-2-ones in natural products, biology, and as building blocks for other materials, reinforcing the significance of research in this domain (Pelkey et al., 2015).

Propriétés

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCXPWFHAGNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)